molecular formula C22H24N2O5S B379821 ETHYL 2-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-METHYLBUTANAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE

ETHYL 2-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-METHYLBUTANAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE

Cat. No.: B379821
M. Wt: 428.5g/mol
InChI Key: ZJVGYVYPFUIJEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}-4,5-dimethyl-3-thiophenecarboxylate is a complex organic compound that belongs to the class of phthalimides These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety

Preparation Methods

The synthesis of ETHYL 2-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-METHYLBUTANAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE involves multiple steps. One common synthetic route includes the reaction of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethylamine with 4,5-dimethyl-3-thiophenecarboxylic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}-4,5-dimethyl-3-thiophenecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, especially in the presence of strong nucleophiles like sodium hydride.

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ETHYL 2-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-METHYLBUTANAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds include:

  • Ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}-4,5-dimethyl-3-thiophenecarboxylate
  • Ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]amino}-4,5-dimethyl-3-thiophenecarboxylate

These compounds share structural similarities but differ in the length and nature of the alkyl chain attached to the isoindoline moiety. The unique features of ETHYL 2-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-METHYLBUTANAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE include its specific substitution pattern on the thiophene ring and the presence of a methyl group on the butanoyl chain, which may influence its reactivity and biological activity.

Properties

Molecular Formula

C22H24N2O5S

Molecular Weight

428.5g/mol

IUPAC Name

ethyl 2-[[2-(1,3-dioxoisoindol-2-yl)-3-methylbutanoyl]amino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C22H24N2O5S/c1-6-29-22(28)16-12(4)13(5)30-19(16)23-18(25)17(11(2)3)24-20(26)14-9-7-8-10-15(14)21(24)27/h7-11,17H,6H2,1-5H3,(H,23,25)

InChI Key

ZJVGYVYPFUIJEK-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C(C(C)C)N2C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C(C(C)C)N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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